3.3-Fold Superior CPA Inhibitory Potency Versus the Direct Alcohol Reduction Product
In a direct head-to-head comparison within the same study, 5-benzamido-2-benzyl-4-oxopentanoic acid (compound V) inhibited carboxypeptidase A with a Kᵢ of 48 ± 7 µM, whereas its alcohol reduction product (2RS,4RS)-5-benzamido-2-benzyl-4-hydroxybutanoic acid (compound IV) exhibited a Kᵢ of 160 ± 62 µM—a 3.3-fold difference [1]. Critically, the alcohol analog displayed mixed inhibition kinetics rather than the purely competitive inhibition observed with the ketone, indicating a qualitatively distinct binding mode that is not interchangeable for mechanistic studies [1].
| Evidence Dimension | Inhibitory potency (Kᵢ) against carboxypeptidase A |
|---|---|
| Target Compound Data | Kᵢ = 48 ± 7 µM (competitive inhibition) |
| Comparator Or Baseline | (2RS,4RS)-5-benzamido-2-benzyl-4-hydroxybutanoic acid (IV): Kᵢ = 160 ± 62 µM (mixed inhibition) |
| Quantified Difference | 3.3-fold higher potency; competitive vs. mixed inhibition mechanism |
| Conditions | Bovine carboxypeptidase A; O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate substrate; pH 7.5, 50 mM Tris/0.5 M NaCl buffer; 25°C [1] |
Why This Matters
Procurement of the alcohol analog instead of the ketone BOP yields a mechanistically distinct inhibitor with 3.3-fold weaker potency, invalidating direct comparisons of inhibition data across studies that require the competitive, ketone-dependent binding mode.
- [1] Grobelny D, Goli UB, Galardy RE. Inhibition of carboxypeptidase A by ketones and alcohols that are isosteric with peptide substrates. Biochemistry. 1985 Dec 17;24(26):7612-7. PMID: 4092029. DOI: 10.1021/bi00347a017. View Source
